molecular formula C5H4F2O3 B13100257 3,3-Difluoro-2-oxopent-4-enoic acid

3,3-Difluoro-2-oxopent-4-enoic acid

Cat. No.: B13100257
M. Wt: 150.08 g/mol
InChI Key: JZJKWSHAAKTYOF-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-oxopent-4-enoic acid is an organic compound with the molecular formula C5H4F2O3 It is characterized by the presence of two fluorine atoms, a ketone group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-oxopent-4-enoic acid typically involves the fluorination of precursor compounds. One common method is the reaction of 3,3-difluoropropene with carbon monoxide and water under high pressure and temperature conditions. This reaction yields this compound as the main product .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced fluorination techniques and catalysts to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-oxopent-4-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluoro-2-oxopent-4-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-oxopent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-2-oxopentanoic acid
  • 3,3-Difluoro-2-oxobutanoic acid
  • 3,3-Difluoro-2-oxopropanoic acid

Uniqueness

3,3-Difluoro-2-oxopent-4-enoic acid is unique due to the presence of both fluorine atoms and a conjugated double bond in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3,3-difluoro-2-oxopent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2O3/c1-2-5(6,7)3(8)4(9)10/h2H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJKWSHAAKTYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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